![molecular formula C13H20N2O2 B7513975 Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513975.png)
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone, also known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It was first synthesized in 2010 and has since been studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone inhibits GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone increases the levels of GABA, which can lead to a decrease in neuronal excitability and subsequently reduce seizure activity.
Biochemical and Physiological Effects:
Studies have shown that Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone can increase the levels of GABA in the brain, which can lead to a decrease in neuronal excitability and subsequently reduce seizure activity. It has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase inhibition. However, its low solubility in water can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone. One area of interest is its potential therapeutic applications in addiction, as increased GABA levels have been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in combination therapy with other antiepileptic drugs to enhance their efficacy. Additionally, further studies are needed to fully understand the long-term effects of Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone on brain function and behavior.
Synthesemethoden
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone can be synthesized through a multi-step process involving the reaction of cyclobutanone with N-(tert-butoxycarbonyl)-4-piperidone, followed by the reaction with cyclopropanecarbonyl chloride and piperazine. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone has been studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. The inhibition of GABA transaminase leads to an increase in the levels of GABA, which is an inhibitory neurotransmitter in the central nervous system. This increased level of GABA can lead to a decrease in neuronal excitability and subsequently reduce seizure activity.
Eigenschaften
IUPAC Name |
cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-12(10-2-1-3-10)14-6-8-15(9-7-14)13(17)11-4-5-11/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHDCACOFWUMAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.